molecular formula C12H11ClFN3O B12882507 5-chloro-1-(3-fluorophenyl)-N,N-dimethylpyrazole-4-carboxamide CAS No. 98533-48-3

5-chloro-1-(3-fluorophenyl)-N,N-dimethylpyrazole-4-carboxamide

Cat. No.: B12882507
CAS No.: 98533-48-3
M. Wt: 267.68 g/mol
InChI Key: AXBJGJJZBVFNOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1-(3-fluorophenyl)-N,N-dimethylpyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a chloro group at the 5th position, a fluorophenyl group at the 1st position, and a dimethylpyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(3-fluorophenyl)-N,N-dimethylpyrazole-4-carboxamide typically involves multi-step organic reactions One common method includes the reaction of 3-fluoroaniline with chloroacetyl chloride to form 3-fluoro-N-chloroacetylaniline This intermediate is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) to yield the corresponding pyrazole derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(3-fluorophenyl)-N,N-dimethylpyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-chloro-1-(3-fluorophenyl)-N,N-dimethylpyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents for various diseases.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-1-(3-fluorophenyl)-N,N-dimethylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1-(4-fluorophenyl)-N,N-dimethylpyrazole-4-carboxamide
  • 5-chloro-1-(3-chlorophenyl)-N,N-dimethylpyrazole-4-carboxamide
  • 5-chloro-1-(3-methylphenyl)-N,N-dimethylpyrazole-4-carboxamide

Uniqueness

5-chloro-1-(3-fluorophenyl)-N,N-dimethylpyrazole-4-carboxamide is unique due to the presence of both chloro and fluorophenyl groups, which may confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

98533-48-3

Molecular Formula

C12H11ClFN3O

Molecular Weight

267.68 g/mol

IUPAC Name

5-chloro-1-(3-fluorophenyl)-N,N-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C12H11ClFN3O/c1-16(2)12(18)10-7-15-17(11(10)13)9-5-3-4-8(14)6-9/h3-7H,1-2H3

InChI Key

AXBJGJJZBVFNOY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(N(N=C1)C2=CC(=CC=C2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.